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The genus Calophyllum, belonging to the Calophyllaceae family, comprises approximately 190

species of tropical trees.[1] These plants are a rich reservoir of bioactive secondary

metabolites, including a diverse array of xanthones, coumarins, flavonoids, and triterpenes.[1]

[2][3] Traditionally, various parts of Calophyllum plants have been used in folk medicine to treat

a wide range of ailments such as infections, inflammation, tumors, and skin diseases.[1][2][4]

This extensive ethnobotanical history has spurred significant scientific interest, revealing potent

biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory

properties.[4][5]

This technical guide provides a comprehensive overview of the methodologies used to screen

Calophyllum extracts for their biological activities. It is designed to equip researchers and drug

development professionals with detailed experimental protocols, comparative data, and a clear

understanding of the workflows involved in identifying and isolating novel therapeutic agents

from this promising botanical source.

Key Biological Activities of Calophyllum Extracts
Scientific investigations have validated many of the traditional uses of Calophyllum,

demonstrating a broad spectrum of pharmacological effects.

Anticancer and Cytotoxic Activity: Extracts and isolated compounds from Calophyllum have

shown significant cytotoxicity against various human cancer cell lines. For instance,
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xanthone derivatives from the stem bark of C. inophyllum strongly inhibited the proliferation

of HeLa cells.[4] An ethanolic leaf extract of the same species exhibited a concentration-

dependent cytotoxic effect on MCF-7 breast cancer cells, with an IC50 value of 120 µg/mL.

[6][7] Furthermore, a study on patient-derived breast and lung cancer cells revealed that C.

inophyllum branch extracts had significant antiproliferative effects after 72 hours of

treatment.[8] Apetalic acid, isolated from Calophyllum polyanthum, demonstrated potent

inhibitory activity against eight types of tumor cells, being particularly effective against colon

cancer cells (LOVO and SW480).[9]

Antimicrobial Activity: Various extracts from Calophyllum species have demonstrated broad-

spectrum antimicrobial activity.[10] Methanolic and n-hexane extracts from C. inophyllum fruit

peel were active against Staphylococcus aureus and Mycobacterium smegmatis.[11] Studies

have shown that extracts from different parts of the plant are effective against both Gram-

positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus,

Escherichia coli, and Pseudomonas aeruginosa.[2] Petroleum ether extracts of C. inophyllum

leaves also showed promising activity against pathogenic bacteria and fungi.[12][13]

Antioxidant Activity: The high concentration of phenolic and flavonoid compounds in

Calophyllum extracts contributes to their strong antioxidant properties.[14][15] Methanolic

extracts of Calophyllum gracilentum stem bark, for example, exhibited the highest

antioxidant activity in a DPPH scavenging assay, with an IC50 value of 44.17 µg/mL.[14]

Similarly, leaf extracts of C. inophyllum have shown potent free radical scavenging and ferric

reducing power, correlating with their total phenol and flavonoid content.[15]

Other Notable Activities: Beyond these core areas, compounds from Calophyllum have been

reported to possess anti-HIV, anti-inflammatory, and larvicidal properties.[1][2][12][13]

Calanolide A, a coumarin from this genus, is a non-nucleoside reverse transcriptase inhibitor

that has undergone clinical evaluation for its anti-HIV activity.[1][3]

Experimental Workflows and Signaling Pathways
Visualizing the experimental process and molecular mechanisms is crucial for understanding

the research pipeline. The following diagrams illustrate the typical workflow for screening

natural products and a key signaling pathway affected by a Calophyllum-derived compound.
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Caption: General workflow for biological activity screening of Calophyllum extracts.
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Caption: The process of bioassay-guided fractionation to isolate active compounds.
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Caption: Apoptosis signaling pathway induced by Apetalic Acid from C. polyanthum.[9]
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Quantitative Data Summary
The following tables summarize quantitative results from various biological activity screenings

of Calophyllum extracts and their isolated compounds.

Table 1: Cytotoxic Activity of Calophyllum Extracts and Compounds

Species /
Part

Extract /
Compound

Cancer Cell
Line

Assay
IC50 / LC50
Value

Citation

C. inophyllum

(Leaf)

Ethanolic

Extract

MCF-7

(Breast)
MTT 120 µg/mL [6][7]

C. inophyllum

(Fruit Shell)

Ethanolic

Extract

WiDr

(Colorectal)
MTT 42.47 µg/mL [16]

C. inophyllum

(Seed)

Ethanolic

Extract

WiDr

(Colorectal)
MTT

1030.41

µg/mL
[16]

C. inophyllum

(Leaf)

Petroleum

Ether Extract

Brine Shrimp

(A. salina)
BSLT

37.56 ppm

(24h)
[12][13]

C. inophyllum

(Leaf)

Chloroform

Extract

Brine Shrimp

(A. salina)
BSLT

287.86 ppm

(24h)
[12]

C.

polyanthum

(Leaf)

Apetalic Acid
LOVO

(Colon)
-

Significant

Inhibition
[9]

C.

polyanthum

(Leaf)

Apetalic Acid
SW480

(Colon)
-

Significant

Inhibition
[9]

C. inophyllum

(Stem Bark)

Xanthone

Derivatives

HeLa

(Cervical)
-

IC50: 2.77-

7.57 mM
[4]

Table 2: Antimicrobial Activity of Calophyllum Extracts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.researchgate.net/publication/305767778_ANTICANCER_ACTIVITY_OF_CALOPHYLLUM_INOPHYLLUM_L_ETHANOLIC_LEAF_EXTRACT_IN_MCF_HUMAN_BREAST_CELL_LINES
https://ijpsr.com/bft-article/anticancer-activity-of-calophyllum-inophyllum-l-ethanolic-leaf-extract-in-mcf-human-breast-cell-lines/
https://journal.uii.ac.id/JKKI/article/view/19150
https://journal.uii.ac.id/JKKI/article/view/19150
https://www.phytojournal.com/archives/2017/vol6issue3/PartJ/6-3-73-998.pdf
https://www.researchgate.net/publication/334283366_Screening_of_Calophyllum_inophyllum_L_leaf_extracts_for_cytotoxic_larvicidal_insect_repellent_and_antimicrobial_activities
https://www.phytojournal.com/archives/2017/vol6issue3/PartJ/6-3-73-998.pdf
https://pubmed.ncbi.nlm.nih.gov/35594705/
https://pubmed.ncbi.nlm.nih.gov/35594705/
https://www.mdpi.com/2218-0532/92/1/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12922599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species /
Part

Extract
Type

Microorgani
sm

MIC
(mg/mL)

Zone of
Inhibition
(mm)

Citation

C. inophyllum
Hexane

Extract

Bacillus

cereus
0.098 - [2]

C. inophyllum

(Leaf)

Petroleum

Ether

Shigella

dysenteriae
- 16-20 [12][13]

C. inophyllum

(Leaf)

Petroleum

Ether
Candida sp. - 6-14 [12][13]

C. soulattri

(Stem Bark)

n-Hexane

Fraction

Various

Bacteria
- - [17]

C. inophyllum
Methanol

Extract

Bacillus

subtilis
- 17-24 [2]

C. inophyllum
Methanol

Extract

Staphylococc

us aureus
- 17-24 [2]

Table 3: Antioxidant Activity of Calophyllum Extracts

Species / Part Extract Type Assay IC50 Value Citation

C. gracilentum

(Stem Bark)

Methanolic

Extract
DPPH 44.17 µg/mL [14]

C. inophyllum

(Leaf)
80% Methanol DPPH

0.054 mg/mL (54

µg/mL)
[4]

C. inophyllum

(Seed)

Maceration

(Ethanol)
DPPH

13.15 ppm

(µg/mL)

C. inophyllum

(Seed)

Ultrasonic

(Ethanol)
DPPH

16.34 ppm

(µg/mL)
[18]

C. soulattri (Stem

Bark)

n-Hexane

Fraction
DPPH 2.2 µg/mL
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Detailed Experimental Protocols
This section provides standardized protocols for the key bioassays mentioned. Researchers

should adapt concentrations and incubation times based on the specific extract and target

organisms or cells.

Preparation of Plant Extracts
Collection and Preparation: Collect fresh plant material (e.g., leaves, bark) and have it

authenticated by a botanist.[12] Clean the material, dry it in the shade or a low-temperature

oven, and grind it into a fine powder.[12]

Extraction by Maceration:

Soak the powdered plant material (e.g., 100 g) in a suitable solvent like ethanol or

methanol (e.g., 300 mL) in a sealed container.[12]

Keep the mixture at room temperature for a specified period (e.g., 48-72 hours), with

occasional shaking.[8]

Filter the mixture using Whatman filter paper. The solvent can be evaporated using a

rotary evaporator under reduced pressure to obtain the crude extract.[11][19] Store the

dried extract at 4°C.[2]

Cytotoxicity Assays
This colorimetric assay measures cell viability based on the ability of mitochondrial

dehydrogenases in living cells to reduce the yellow MTT salt to a purple formazan product.[20]

[21]

Protocol:

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow

attachment.

Prepare serial dilutions of the Calophyllum extract in the culture medium.
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Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a

vehicle control (solvent used to dissolve the extract) and a positive control (e.g.,

doxorubicin).[16]

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[22]

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at

37°C.

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the

formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability and determine the IC50 value (the concentration

of extract that inhibits 50% of cell growth).

This assay quantifies cell density based on the binding of the SRB dye to basic amino acids of

cellular proteins.[23]

Protocol:

Follow steps 1-4 of the MTT assay protocol.

After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid

(TCA) and incubate for 1 hour at 4°C.

Wash the plate five times with slow-running tap water and allow it to air dry.

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at

room temperature for 10-30 minutes.

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow

the plate to air dry.

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-

bound dye.
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Measure the absorbance at approximately 510 nm using a microplate reader.[8]

Antimicrobial Assays
This method is used for preliminary screening of antimicrobial activity.

Protocol:

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[19]

Evenly swab the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-

Hinton agar for bacteria).

Aseptically punch wells (e.g., 5-6 mm in diameter) into the agar.[24]

Add a specific volume (e.g., 50-100 µL) of the dissolved plant extract at a known

concentration into each well.[24]

Include a negative control (solvent) and a positive control (standard antibiotic).

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]

Measure the diameter of the zone of inhibition (the clear area around the well where

microbial growth is inhibited) in millimeters.[24]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.[24] The broth microdilution method is commonly used.[25]

Protocol:

In a 96-well microplate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each

well.

Add 100 µL of the stock extract solution to the first well and perform a two-fold serial

dilution across the plate.[26]

Prepare a standardized microbial suspension and dilute it so that each well receives a

final concentration of approximately 5 x 10⁵ CFU/mL.[19]
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Include a growth control (broth + inoculum) and a sterility control (broth only).

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of the extract in which no visible turbidity (growth) is

observed.[26]

Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH radical, causing a color change from violet to yellow.[27]

Protocol:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Dilute it to obtain an

absorbance of approximately 1.0 at 517 nm.[28]

Prepare various concentrations of the Calophyllum extract in methanol.

In a 96-well plate, add a small volume of the extract solution (e.g., 100 µL) to the wells.

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[28]

Incubate the plate in the dark at room temperature for 30 minutes.[28]

Measure the absorbance at 517 nm.

Use a standard antioxidant like ascorbic acid or Trolox for comparison.

Calculate the percentage of scavenging activity and determine the IC50 value (the

concentration of the extract that scavenges 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical

cation (ABTS•+), a blue-green chromophore.

Protocol:

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with

2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature
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for 12-16 hours.[29]

Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.7-1.1 at 734

nm.[28][29]

Prepare various concentrations of the Calophyllum extract.

In a 96-well plate, add a small volume of the extract (e.g., 10 µL) to the wells.

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[28]

Incubate at room temperature for about 6-7 minutes.[28]

Measure the absorbance at 734 nm.

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion
The Calophyllum genus stands out as a prolific source of diverse and potent bioactive

compounds. The systematic screening of its extracts using the standardized protocols detailed

in this guide is a critical first step in the drug discovery pipeline. By employing a combination of

cytotoxicity, antimicrobial, and antioxidant assays, researchers can effectively identify

promising extracts and, through bioassay-guided fractionation, isolate novel compounds. The

data presented herein confirms the significant therapeutic potential of Calophyllum species,

particularly in the development of new anticancer and antimicrobial agents. Further research

focusing on the mechanisms of action and in vivo efficacy of these compounds is essential to

translate these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://bio-protocol.org/exchange/minidetail?id=6847779&type=30
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Antioxidant_Assays_for_Betaxanthins_DPPH_vs_ABTS_for_Miraxanthin_I_Analysis.pdf
https://bio-protocol.org/exchange/minidetail?id=6847779&type=30
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Antioxidant_Assays_for_Betaxanthins_DPPH_vs_ABTS_for_Miraxanthin_I_Analysis.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Antioxidant_Assays_for_Betaxanthins_DPPH_vs_ABTS_for_Miraxanthin_I_Analysis.pdf
https://www.benchchem.com/product/b12922599?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12922599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and
Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their
Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. scholar.its.ac.id [scholar.its.ac.id]

6. researchgate.net [researchgate.net]

7. ijpsr.com [ijpsr.com]

8. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract
Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and
Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

9. Bioassay-guided isolation of anti-tumor polyprenylphloroglucinols from Calophyllum
polyanthum and primary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

10. japsonline.com [japsonline.com]

11. doc-developpement-durable.org [doc-developpement-durable.org]

12. phytojournal.com [phytojournal.com]

13. researchgate.net [researchgate.net]

14. EMAN RESEARCH PUBLISHING |Full Text|Antioxidant Potential of Calophyllum
gracilentum: A Study on Total Phenolic Content, Total Flavonoid Content, and Free Radical
Scavenging Activities [publishing.emanresearch.org]

15. (Open Access) Evaluation of antioxidant potentials of leaf aqueous and methanolic
extracts of calophyllum inophyllum in relation to total phenol and flavonoid contents (2014) |
Sumana Dutta | 12 Citations [scispace.com]

16. journal.uii.ac.id [journal.uii.ac.id]

17. researchgate.net [researchgate.net]

18. gjesm.net [gjesm.net]

19. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as
antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

20. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and
Methodological Considerations [plantextractwholesale.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7191991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7191991/
https://www.researchgate.net/publication/282763080_Antimicrobial_activity_of_various_extracts_from_various_parts_of_Calophyllum_inophyllum_L
https://pmc.ncbi.nlm.nih.gov/articles/PMC7152109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7152109/
https://www.mdpi.com/2218-0532/92/1/6
https://scholar.its.ac.id/en/publications/phytochemistry-and-biological-activities-of-calophyllum-inophyllu/
https://www.researchgate.net/publication/305767778_ANTICANCER_ACTIVITY_OF_CALOPHYLLUM_INOPHYLLUM_L_ETHANOLIC_LEAF_EXTRACT_IN_MCF_HUMAN_BREAST_CELL_LINES
https://ijpsr.com/bft-article/anticancer-activity-of-calophyllum-inophyllum-l-ethanolic-leaf-extract-in-mcf-human-breast-cell-lines/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10374377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10374377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10374377/
https://pubmed.ncbi.nlm.nih.gov/35594705/
https://pubmed.ncbi.nlm.nih.gov/35594705/
https://japsonline.com/abstract.php?article_id=43&sts=2
https://www.doc-developpement-durable.org/file/Culture/Arbres-Bois-de-Rapport-Reforestation/FICHES_ARBRES/calophyllum%20inophyllum/Propri%C3%A9t%C3%A9s&pharmacologiques/AJTM2009-4(4)-3.pdf
https://www.phytojournal.com/archives/2017/vol6issue3/PartJ/6-3-73-998.pdf
https://www.researchgate.net/publication/334283366_Screening_of_Calophyllum_inophyllum_L_leaf_extracts_for_cytotoxic_larvicidal_insect_repellent_and_antimicrobial_activities
https://publishing.emanresearch.org/Journal/FullText/5175
https://publishing.emanresearch.org/Journal/FullText/5175
https://publishing.emanresearch.org/Journal/FullText/5175
https://scispace.com/papers/evaluation-of-antioxidant-potentials-of-leaf-aqueous-and-5975k941cz
https://scispace.com/papers/evaluation-of-antioxidant-potentials-of-leaf-aqueous-and-5975k941cz
https://scispace.com/papers/evaluation-of-antioxidant-potentials-of-leaf-aqueous-and-5975k941cz
https://journal.uii.ac.id/JKKI/article/view/19150
https://www.researchgate.net/publication/339293602_Anti-oxidant_and_anti-bacterial_activities_of_11_Calophyllum_species_from_Indonesia
https://www.gjesm.net/article_711154.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956840/
https://www.plantextractwholesale.com/blog2/cytotoxicity-of-plant-extracts-a-scientific-inquiry-into-cell-line-responses-and-methodological-considerations.html
https://www.plantextractwholesale.com/blog2/cytotoxicity-of-plant-extracts-a-scientific-inquiry-into-cell-line-responses-and-methodological-considerations.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12922599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia
africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

22. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

23. Cytotoxicity Assessment - Lifeasible [extract.lifeasible.com]

24. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against
Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

25. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus
communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

26. JCDR - Antibacterial activity, Minimum inhibitory concentration, Plant extracts,
Streptococcus mutans [jcdr.net]

27. researchgate.net [researchgate.net]

28. benchchem.com [benchchem.com]

29. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-
protocol.org]

To cite this document: BenchChem. [A Technical Guide to the Biological Activity Screening of
Calophyllum Extracts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12922599#biological-activity-screening-of-
calophyllum-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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